5-(Methylsulfonyl)-2-thiophenecarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfonylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQYRHNJVSDOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609148 | |
| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177194-34-2 | |
| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Direct Sulfonylation:an Alternative Approach Involves the Reaction of a Metalated Thiophene Intermediate with a Methanesulfonyl Halide. for Example, a 5 Halo 2 Thiophenecarbaldehyde Could Be Subjected to Lithium Halogen Exchange Using an Organolithium Reagent at Low Temperature. the Resulting 5 Lithio 2 Thiophenecarbaldehyde Intermediate Could then Be Quenched with Methanesulfonyl Chloride Ch₃so₂cl to Form the C S Bond Directly, Yielding the Target Sulfone.
3 Regioselective Functionalization of the Thiophene (B33073) Ring
Achieving the desired 2,5-disubstituted pattern on the thiophene ring requires careful control of regioselectivity. The inherent reactivity of thiophene favors substitution at the C2 and C5 positions. However, when one position is already occupied, the directing effect of the existing substituent becomes paramount.
Formylation First: If thiophene is first formylated to 2-thiophenecarbaldehyde, the formyl group, being an electron-withdrawing group, deactivates the ring towards further electrophilic substitution. Subsequent reactions, such as halogenation or sulfonylation, would be directed to the C4 and C5 positions, but often require harsh conditions.
Sulfonylation First: Starting with a 2-substituted thiophene bearing the methylsulfonyl group (or a precursor) would similarly influence a subsequent formylation. The strongly deactivating sulfonyl group would direct an incoming electrophile (like the Vilsmeier reagent) to the C4 position.
Use of Halogen Intermediates: A more robust strategy for achieving 2,5-disubstitution involves starting with a 2,5-dihalothiophene. One halogen can be selectively converted into a functional group (e.g., via lithium-halogen exchange followed by reaction with DMF to give a formyl group). The remaining halogen at the 5-position can then be converted into the methylsulfonyl group, perhaps via a transition metal-catalyzed coupling reaction with sodium methanesulfinate (B1228633) or by another metalation/sulfonylation sequence. This stepwise functionalization of a pre-formed 2,5-disubstituted scaffold provides unambiguous control over the final structure. beilstein-journals.org
Process Chemistry and Industrial Synthesis Considerations
Transitioning the synthesis of 5-(methylsulfonyl)-2-thiophenecarbaldehyde from the laboratory to an industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact.
Scaling up the synthesis involves addressing several challenges, particularly for the oxidation step, which is often exothermic.
Reagent Selection : For large-scale synthesis, reagents are chosen based on cost, safety, and availability. Aqueous hydrogen peroxide is highly favored over m-CPBA for the oxidation step due to its lower cost and improved safety profile. rsc.orgresearchgate.net Similarly, the use of phosgene (B1210022) or its solid surrogates in combination with DMF for formylation is a common industrial practice. google.com
Process Control : Maintaining control over reaction parameters is crucial. For the exothermic oxidation, effective heat management is critical to prevent runaway reactions. This can be achieved through the use of jacketed reactors with precise temperature control and by carefully controlling the rate of reagent addition.
Continuous Flow Chemistry : Modern scale-up methodologies increasingly utilize continuous flow reactors. This approach offers significant advantages for hazardous or highly exothermic reactions. By performing the reaction in a narrow-bore tube, heat transfer is highly efficient, and the reaction volume at any given moment is small, greatly enhancing safety. rsc.org This technique also allows for rapid optimization and can lead to higher yields and purity. nih.gov
Efficiency Analysis is conducted using metrics like:
Process Mass Intensity (PMI) : The total mass of materials (raw materials, solvents, reagents, process water) used to produce a specified mass of the final product. A lower PMI indicates a more efficient and "greener" process.
Atom Economy : A measure of how many atoms from the starting materials are incorporated into the final product. The H₂O₂ oxidation has a much higher atom economy than the m-CPBA route. rsc.org
Table 2: Process Efficiency Metrics for Different Oxidation Routes
| Parameter | m-CPBA Route | H₂O₂ Route (Catalyst-Free) |
|---|---|---|
| Atom Economy | Low | High rsc.org |
| Process Mass Intensity (PMI) | High (due to solvent and byproduct) | Lower (especially if solvent-free) researchgate.net |
| Safety Concerns (Scale-up) | Thermal instability of peroxides, byproduct disposal. researchgate.net | Exothermic reaction requires careful heat management. |
| Cost | High | Low rsc.org |
The economic and environmental sustainability of a synthetic route are interlinked and are paramount for industrial production.
Economic Viability
The cost-effectiveness of the synthesis is dominated by the price of raw materials and the efficiency of the process.
Starting Materials : The cost of 2-(methylthio)thiophene (B1585591) and the formylating agents (DMF, POCl₃) are relatively low.
Oxidizing Agent : The most significant cost differentiator is the oxidant. Aqueous H₂O₂ is a bulk chemical and is substantially cheaper than specialty reagents like m-CPBA. researchgate.net
Environmental Impact
The environmental footprint of the synthesis is evaluated through the principles of green chemistry and, more formally, through a Life Cycle Assessment (LCA). mdpi.comnih.gov
Waste Generation : The ideal synthetic route minimizes waste. The oxidation with H₂O₂ is exemplary in this regard, producing only water. The m-CPBA route generates m-chlorobenzoic acid, a halogenated organic waste that requires disposal. researchgate.net
Solvent Choice : The choice of solvent has a major environmental impact. Traditional chlorinated solvents like DCM are being replaced by greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or, ideally, by conducting reactions in water or under solvent-free conditions. researchgate.net
Energy Efficiency : Performing reactions at or near ambient temperature reduces energy consumption. Developing catalytic systems that enable lower reaction temperatures is a key goal in green process chemistry.
A formal Life Cycle Assessment (LCA) can be used to quantify the environmental impact from "cradle-to-gate" (from raw material extraction to the finished product). mdpi.com This analysis considers factors such as raw material sourcing, energy inputs for all steps, transportation, and waste stream outputs, providing a holistic view of the synthesis's sustainability. For thiophene-based compounds, LCA studies have highlighted that specific chemical steps, particularly those involving complex reagents and purification, can have a significant negative impact on human health and the environment, underscoring the need for process optimization. mdpi.comnih.gov
Reaction Mechanisms and Transformational Organic Chemistry
Aldehyde Functional Group Reactivity
The aldehyde group in 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a primary site for a multitude of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the methylsulfonyl group, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon readily undergoes attack by various nucleophiles. While specific examples for this compound are not extensively documented in readily available literature, the general principles of aldehyde chemistry suggest the following reactions are highly probable:
Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide or a cyanide salt, the aldehyde would likely form a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.
Acetal Formation: Reaction with alcohols under acidic conditions would lead to the formation of acetals. This process involves two sequential nucleophilic additions of the alcohol to the carbonyl group.
Grignard Addition: The addition of Grignard reagents (R-MgX) would result in the formation of secondary alcohols. The alkyl or aryl group from the Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon.
Condensation Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a hallmark of aldehyde chemistry.
Imine and Enamine Synthesis, Schiff Base Formation: The reaction of this compound with primary amines would yield imines, also known as Schiff bases. Secondary amines would lead to the formation of enamines. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. Thiophene-2-carboxaldehyde and its derivatives are known to undergo condensation reactions with various compounds, including those containing active methylene (B1212753) groups and amines. researchgate.net For instance, the condensation of thiophene-2-carboxaldehyde with guaiazulene (B129963) has been studied. researchgate.net Similarly, chalcone (B49325) derivatives have been synthesized by coupling N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide with different substituted aromatic aldehydes. researchgate.net
Oxidation Pathways to Carboxylic Acids and Esters
The aldehyde group can be readily oxidized to a carboxylic acid. The presence of the methylsulfonyl group, an electron-withdrawing group, can influence the rate of oxidation. Common oxidizing agents like potassium permanganate, chromic acid, or milder reagents like Tollens' reagent would likely convert the aldehyde to 5-(methylsulfonyl)thiophene-2-carboxylic acid. chemicalbook.comcymitquimica.com The formation of esters could be achieved through various methods, including the direct esterification of the corresponding carboxylic acid or through other synthetic routes.
Reduction Reactions to Alcohols and Alkanes
The aldehyde can be reduced to a primary alcohol or completely to a methyl group (alkane).
Reduction to Alcohols: Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would reduce the aldehyde to the corresponding primary alcohol, 5-(methylsulfonyl)-2-thiophenemethanol.
Reduction to Alkanes: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, would be required to reduce the aldehyde all the way to the methyl group, yielding 2-methyl-5-(methylsulfonyl)thiophene.
Wittig and Related Olefination Reactions
The Wittig reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the use of a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org The reaction of this compound with a Wittig reagent would lead to the formation of a vinylthiophene derivative. wikipedia.orglibretexts.orgorganic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org Stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comwikipedia.org
Thiophene (B33073) Ring System Reactivity and Derivatization
The thiophene ring in this compound is an aromatic heterocycle that can also participate in various chemical reactions. The presence of both an electron-withdrawing aldehyde group and a strongly electron-withdrawing methylsulfonyl group significantly deactivates the ring towards electrophilic aromatic substitution. Any substitution would be expected to occur at the C3 or C4 positions, directed by the existing substituents.
The sulfur atom in the thiophene ring can also undergo oxidation to form a sulfoxide (B87167) or a sulfone, although this typically requires strong oxidizing agents.
Electrophilic Aromatic Substitution Reactions on Substituted Thiophenes
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. Thiophene is generally more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C2 position, and to a lesser extent, the C5 position. pearson.com However, in this compound, both of these highly activated positions are already substituted.
The remaining unsubstituted positions are C3 and C4. The outcome of an EAS reaction at these positions is dictated by the directing effects of the existing substituents. Both the aldehyde and methylsulfonyl groups are powerful deactivating groups due to their electron-withdrawing nature (both by resonance and induction for -CHO, and primarily by induction for -SO2CH3). In benzene chemistry, such groups are meta-directors.
On the thiophene ring, the formyl group at C2 directs incoming electrophiles to the C4 position, while the methylsulfonyl group at C5 directs towards the C3 position. Therefore, an EAS reaction on this substrate would likely yield a mixture of 3- and 4-substituted products. The strong deactivation of the ring by two electron-withdrawing groups means that forcing conditions (e.g., strong acids, high temperatures) would be required for reactions like nitration or halogenation, which could lead to decomposition or low yields.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Thiophene Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CHO | C2 | Deactivating | Directs to C4 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The Suzuki-Miyaura coupling, which typically joins an organoboron species with an organic halide or triflate, is a prominent example. youtube.comnih.gov
The direct use of this compound as a substrate in a Suzuki coupling is not feasible as it lacks the necessary halide or triflate leaving group. However, it can be readily converted into a suitable coupling partner. For instance, halogenation at the C3 or C4 position via EAS (as discussed above) would furnish a brominated or iodinated thiophene, which could then participate in cross-coupling reactions. Research has shown that bromo- and dibromothiophene carbaldehydes are effective substrates in Suzuki couplings with various arylboronic acids. mdpi.com
Alternatively, the aldehyde functional group itself can be used as a synthetic handle. While less common, conversion of the aldehyde to a triflate group is a possible, though challenging, pathway to prepare the molecule for cross-coupling. The general catalytic cycle for a Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com The use of specialized phosphine ligands is often crucial for achieving high efficiency, especially with heteroaromatic substrates. nih.gov
Table 2: Potential Suzuki Coupling Reactions Involving Derivatives
| Thiophene Substrate | Boronic Acid/Ester | Potential Product |
|---|---|---|
| 3-Bromo-5-(methylsulfonyl)-2-thiophenecarbaldehyde | Phenylboronic acid | 3-Phenyl-5-(methylsulfonyl)-2-thiophenecarbaldehyde |
Strategies for Further Functionalization at Unsubstituted Positions
Beyond the EAS and cross-coupling reactions mentioned, other strategies can be employed to functionalize the C3 and C4 positions of this compound.
One effective method is metalation , which involves deprotonation using a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching with an electrophile. The acidity of the ring protons is increased by the electron-withdrawing substituents. The proton at the C3 position is expected to be more acidic than the C4 proton due to the combined inductive effects and potential for chelation with the adjacent aldehyde at C2. This would allow for regioselective introduction of a variety of functional groups, including alkyl, silyl, or carboxyl groups, by treating the resulting lithiated intermediate with the appropriate electrophile.
Another approach is nucleophilic aromatic substitution (SNAr) . While the thiophene ring itself is electron-rich, the presence of two strong electron-withdrawing groups can make it susceptible to SNAr if a suitable leaving group (like a nitro group or a halogen) is present at one of the ring positions. For example, if a nitro group were introduced at the C3 position, it could potentially be displaced by various nucleophiles. mdpi.com
Intermolecular and Intramolecular Transformations Induced by Structural Features
The unique arrangement of functional groups in this compound enables a range of transformations.
Intermolecular Reactions:
Aldehyde Chemistry: The aldehyde group is a versatile functional handle. It can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols. It is also a substrate for Wittig-type reactions to form alkenes, and condensation reactions like the Knoevenagel or aldol (B89426) condensations. Oxidation of the aldehyde yields the corresponding carboxylic acid, while reduction affords the primary alcohol.
Sulfonyl Group Reactivity: The methylsulfonyl group is generally robust and unreactive. However, the protons on the methyl group are weakly acidic and can be removed by a very strong base, opening a pathway for further functionalization at this position.
Intramolecular Transformations: Although the parent molecule is not primed for a specific intramolecular reaction, its derivatives could be. For example, if the C3 position were functionalized with a nucleophilic group (e.g., an amine or thiol) via one of the methods described above, an intramolecular cyclization could be triggered. Reaction with the electrophilic aldehyde at C2 could lead to the formation of a fused thienopyrrole or thienothiophene ring system, respectively. Such transformations are valuable for the synthesis of complex heterocyclic scaffolds.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Without access to NMR spectral data, a detailed analysis of the proton and carbon environments within the 5-(Methylsulfonyl)-2-thiophenecarbaldehyde molecule is not possible. This includes:
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint is generated.
Electron Ionization (EI) mass spectrometry subjects the molecule to a high-energy electron beam (typically 70 eV), inducing ionization and extensive fragmentation. While direct mass spectral data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of thiophenes, sulfones, and aromatic aldehydes. researchgate.netlibretexts.orgarkat-usa.org
The molecular ion (M⁺) peak is expected to be prominent. Key fragmentation pathways would likely involve:
Cleavage of the methyl-sulfur bond: Loss of a methyl radical (•CH₃) to give the [M-15]⁺ ion.
Loss of the formyl group: Cleavage of the C-C bond between the thiophene (B33073) ring and the aldehyde group, resulting in the loss of a formyl radical (•CHO) to yield an [M-29]⁺ ion, or loss of carbon monoxide (CO) to give an [M-28]⁺ ion. libretexts.org
Fragmentation of the sulfonyl group: A characteristic fragmentation for sulfones is the loss of sulfur dioxide (SO₂), which would produce an [M-64]⁺ ion. researchgate.net Rearrangement to a sulfinate ester followed by fragmentation is also a possible pathway observed in similar aromatic sulfonyl compounds. researchgate.net
Rupture of the thiophene ring: The stable aromatic ring may also fragment, although this typically requires higher energy. arkat-usa.org
The resulting mass spectrum would be a composite of these and other fragmentation events, providing a unique pattern for structural confirmation.
Table 1: Predicted Major Fragment Ions for this compound in EI-MS
| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Associated Neutral Loss |
|---|---|---|
| [C₆H₆O₃S₂]⁺ (Molecular Ion) | 190 | - |
| [C₅H₃O₃S₂]⁺ | 175 | •CH₃ |
| [C₅H₅O₂S₂]⁺ | 161 | •CHO |
| [C₆H₆OS]⁺ | 126 | SO₂ |
| [C₄H₃SO₂]⁺ | 111 | •CHO, SO₂ |
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio to several decimal places, allowing for the calculation of a unique molecular formula. nih.gov This is particularly useful to differentiate between isomers and compounds with the same nominal mass. nih.gov
For this compound, HRMS would be used to confirm its molecular formula, C₆H₆O₃S₂. The precise measurement provides strong evidence for the compound's identity, complementing the fragmentation data from EI-MS.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆O₃S₂ |
| Calculated Monoisotopic Mass | 189.9707 Da |
| Typical HRMS Instrument | Time-of-Flight (TOF) or Orbitrap |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. shimadzu.com.sg The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores and auxochromes that dictate its spectral properties.
The primary electronic transitions expected are:
π → π transitions:* These high-energy transitions occur within the conjugated π-system of the thiophene ring and the carbonyl group. The presence of the sulfonyl group, an electron-withdrawing group, and the aldehyde group can shift the absorption maximum (λmax) compared to unsubstituted thiophene. shimadzu.com.sgyoutube.com Extending the conjugation generally shifts the absorption to longer wavelengths (bathochromic shift).
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the sulfonyl group) to an anti-bonding π* orbital. These absorptions are typically weaker in intensity than π → π* transitions.
The solvent used can also influence the λmax values due to differential stabilization of the ground and excited states. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax Range (nm) | Associated Structural Feature |
|---|---|---|
| π → π | ~250-300 | Thiophene ring conjugated with C=O |
| n → π | ~300-350 | Carbonyl (C=O) group |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, verifying its purity, and performing quantitative analysis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.
Given its polarity and molecular weight, both GC and HPLC are viable methods.
Gas Chromatography (GC): For GC analysis, the compound must be sufficiently volatile and thermally stable. The polarity of the sulfonyl and aldehyde groups suggests that a mid-to-high polarity column would provide the best separation and peak shape. A flame ionization detector (FID) would offer general-purpose detection, while a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) would provide enhanced selectivity and sensitivity for this sulfur-containing analyte. nih.govnih.gov
Table 4: Representative Gas Chromatography (GC) Method
| Parameter | Suggested Condition |
|---|---|
| Column | DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) |
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for polar, non-volatile, or thermally sensitive compounds. A reversed-phase method would be the most common approach. The compound would be separated on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector set to one of the compound's absorption maxima (e.g., from the π → π* transition) would provide excellent sensitivity and selectivity. mdpi.comscribd.com
Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30 °C |
| Detector | UV Detector at λ = ~280 nm |
Computational Chemistry and Quantum Mechanical Investigations of 5 Methylsulfonyl 2 Thiophenecarbaldehyde
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
DFT calculations would serve as a powerful tool to theoretically model the behavior of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde. This computational method allows for the prediction of various molecular properties with a high degree of accuracy.
Geometry Optimization and Conformational Analysis
A foundational step in computational chemistry is the determination of the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. For this compound, this would involve calculating the potential energy surface to identify the global minimum, which corresponds to the most stable conformer. The relative orientations of the aldehyde and methylsulfonyl groups with respect to the thiophene (B33073) ring are of particular interest, as these can significantly influence the molecule's physical and chemical properties.
A comprehensive conformational analysis would reveal the energy barriers between different rotational isomers (rotamers) and predict the most likely conformation(s) at room temperature. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or reactants.
Prediction of Vibrational Frequencies and Spectroscopic Correlations
Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be correlated with experimentally obtained spectra to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. For this compound, this would allow for the characteristic vibrational signatures of the C=O (aldehyde), S=O (sulfonyl), and C-S (thiophene) bonds to be identified and analyzed.
Electronic Structure and Reactivity Descriptors
Beyond molecular structure, computational chemistry provides profound insights into the electronic nature of a molecule, which is fundamental to its reactivity.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its expected reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Nucleophilic/Electrophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the aldehyde and sulfonyl groups, identifying them as key sites for interaction with electrophiles. Positive potential might be expected around the hydrogen atoms and the sulfur atom of the thiophene ring.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This analysis is particularly useful for understanding hyperconjugative and resonance effects, which contribute to molecular stability.
In the case of this compound, NBO analysis could elucidate the nature of the bonding between the thiophene ring and the electron-withdrawing aldehyde and methylsulfonyl substituents. It would also provide insights into intramolecular charge transfer and the specific orbital interactions that govern the molecule's electronic structure and reactivity.
Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) Analysis
No published studies were identified that have performed Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Reduced Density Gradient (RDG) analyses on this compound. Such studies are crucial for understanding the nature of chemical bonds, electron delocalization, and non-covalent interactions within the molecule. Without these analyses, a quantitative and qualitative description of the electron distribution and bonding character remains speculative.
Simulation of Spectroscopic Data and Comparison with Experimental Results
There is a lack of available research detailing the computational simulation of spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound. Furthermore, no studies were found that compare such simulated data with experimentally obtained spectra. This type of comparative analysis is vital for validating computational methods and for the precise interpretation of experimental findings.
Quantitative Structure-Property Relationship (QSPR) Studies
The application of Quantitative Structure-Property Relationship (QSPR) models to this compound has not been documented in the accessible literature.
Correlation of Molecular Descriptors with Chemical Reactivity and Selectivity
No specific QSPR studies correlating the molecular descriptors of this compound with its chemical reactivity and selectivity were found. Such research would be instrumental in predicting the compound's behavior in chemical reactions and in designing new synthetic pathways.
Prediction of Thermochemical and Thermophysical Parameters
Similarly, there is no available data on the prediction of thermochemical and thermophysical parameters of this compound through QSPR modeling. These predictions are essential for understanding the compound's stability, energy content, and behavior under different physical conditions.
Crystallography and Solid State Structural Analysis
Single Crystal X-ray Diffraction (SCXRD) Studies
As no SCXRD data is available for 5-(methylsulfonyl)-2-thiophenecarbaldehyde, the following sections are based on expected values and analyses of similar thiophene-based compounds.
Without experimental data, the crystal system, space group, and unit cell parameters for this compound remain undetermined. It is anticipated that the molecule would crystallize in one of the common centrosymmetric space groups, such as P2₁/c or C2/c for the monoclinic system, or P-1 for the triclinic system, which are prevalent for organic molecules. The presence of the sulfonyl and aldehyde groups, capable of participating in various intermolecular interactions, would significantly influence the final crystal packing and symmetry.
A hypothetical table of crystallographic data is presented below for illustrative purposes, based on common ranges observed for similar small organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 5.0 - 10.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 95.0 - 105.0 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 2400 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.4 - 1.6 |
Note: These values are purely speculative and await experimental verification.
The precise molecular geometry, including bond lengths and angles, of this compound has not been experimentally determined. Computational modeling could provide theoretical values, but these would require validation through SCXRD. Key structural features would include the planarity of the thiophene (B33073) ring and the orientation of the methylsulfonyl and carbaldehyde substituents relative to the ring.
A table of expected bond lengths and angles is provided below, based on standard values for similar functional groups.
| Bond/Angle | Expected Value (Å/°) |
| S(thiophene)-C | ~1.71 Å |
| C-C (thiophene) | ~1.38 - 1.44 Å |
| C-S(sulfonyl) | ~1.77 Å |
| S=O (sulfonyl) | ~1.43 Å |
| C-C(aldehyde) | ~1.47 Å |
| C=O (aldehyde) | ~1.21 Å |
| C-S-C (thiophene) | ~92.2° |
| O-S-O (sulfonyl) | ~119.5° |
| C-C=O (aldehyde) | ~124° |
Note: These values are approximations and subject to variation based on the actual crystal packing and intermolecular interactions.
Supramolecular Chemistry and Intermolecular Interactions in Crystal Lattices
The supramolecular assembly of this compound in the solid state would be dictated by a variety of non-covalent interactions.
In the absence of classical hydrogen bond donors (like O-H or N-H), the crystal structure of this compound would be dominated by weak C-H···O hydrogen bonds. The aldehydic proton and the methyl protons could act as donors, while the oxygen atoms of the sulfonyl and aldehyde groups would serve as acceptors. These interactions, though weak, can collectively play a significant role in stabilizing the crystal lattice.
Crystal Engineering Principles and Design of Solid-State Structures
A comprehensive review of published scientific literature and crystallographic databases reveals a notable absence of specific crystal structure data for this compound. Consequently, a detailed analysis of its specific crystal engineering principles and solid-state architecture cannot be provided at this time.
In the solid state, molecules arrange themselves to maximize attractive forces and minimize repulsive ones, a principle that drives crystal packing. For analogous sulfonyl-substituted aromatic compounds, crystal structures are often dominated by a network of weak C—H···O hydrogen bonds, particularly involving the electron-rich oxygen atoms of the sulfonyl group. These interactions frequently lead to the formation of specific packing motifs, such as dimers or extended chains. nih.govnih.govacs.org For instance, studies on other aromatic sulfonamides have shown the formation of dimers through hydrogen bonds, which then assemble into two-dimensional layers stabilized by other weak interactions like C-H···π or π-π stacking. acs.orgresearchgate.net
Polymorphism and Temperature-Dependent Structural Behavior
There is no specific information available in the scientific literature regarding the polymorphism or temperature-dependent structural behavior of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in aromatic sulfonamides. acs.org
The existence of polymorphs is dependent on the molecule's conformational flexibility and the variety of intermolecular interactions it can form. For example, research on N-(2-phenoxyphenyl)benzene sulfonamides has demonstrated that the introduction of fluorine substituents can induce polymorphism where the non-fluorinated parent compound did not exhibit it. acs.org These different crystalline forms (polymorphs) can possess distinct physical properties, such as melting point, solubility, and stability. The specific functional groups in this compound—the flexible sulfonyl group and the polar aldehyde—could potentially allow for different packing arrangements under varying crystallization conditions, thus making polymorphism a theoretical possibility.
Temperature is a critical factor that can induce phase transitions between polymorphic forms. Such transitions are typically studied using techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. Without experimental data for this compound, any discussion of its temperature-dependent structural behavior remains speculative.
Applications As Key Intermediates and Precursors in Advanced Materials Synthesis
Development of Conjugated Organic Materials
Conjugated organic materials, characterized by alternating single and multiple bonds, are at the forefront of research in flexible electronics, sensors, and photovoltaics. The incorporation of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde into these materials offers a pathway to tune their electronic structure and, consequently, their performance.
Thiophene-based oligomers and polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. mdpi.comnih.gov The synthesis of these materials often relies on cross-coupling reactions that link thiophene (B33073) units together. While direct polymerization of this compound can be challenging, it is a valuable monomer for creating copolymers. The aldehyde functionality allows for its incorporation into polymer chains through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations. wikipedia.orgresearchgate.netnih.gov
The methylsulfonyl group, being strongly electron-withdrawing, significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modulation of the electronic bandgap is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, polythiophenes bearing sulfonate or sulfonyl groups have demonstrated altered electronic properties and, in some cases, improved conductivity. chemrxiv.orgnih.gov
Table 1: Potential Synthetic Routes to Thiophene-Based Polymers Incorporating this compound
| Reaction Type | Reactants | Potential Polymer Structure | Key Features |
| Wittig Reaction | This compound, Phosphonium ylide | Alternating thiophene-vinylene units | Introduces vinylene linkages, extending conjugation. |
| Horner-Wadsworth-Emmons Reaction | This compound, Phosphonate ester | Alternating thiophene-vinylene units | Often provides better control over alkene geometry (E/Z) than the Wittig reaction. wikipedia.orgresearchgate.net |
| Knoevenagel Condensation | This compound, Active methylene (B1212753) compound | Thiophene units linked by a dicyanovinyl or similar group | Creates polymers with strong intramolecular charge transfer character. nih.gov |
| Suzuki Coupling | A brominated derivative of this compound, Arylboronic acid | Poly(aryl-thiophene) copolymers | A versatile method for creating a wide range of conjugated copolymers. nih.govmdpi.comresearchgate.netmdpi.comnih.gov |
This table presents potential synthetic strategies. Specific reaction conditions and resulting polymer properties would require experimental investigation.
The concept of donor-acceptor (D-A) systems is central to the design of modern organic electronic materials. In such systems, electron-rich (donor) and electron-poor (acceptor) units are combined to create materials with tailored electronic and optical properties. The this compound unit can act as a potent acceptor moiety due to the electron-withdrawing nature of the sulfonyl group.
When integrated into extended π-conjugated systems, this acceptor unit can facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to the operation of organic solar cells, where it drives the separation of charge carriers. The aldehyde group provides a convenient point of attachment to connect this acceptor unit to various donor moieties through stable covalent bonds, often formed via condensation reactions. The resulting D-A materials can exhibit absorption profiles that extend into the visible or even near-infrared regions of the electromagnetic spectrum, a desirable characteristic for light-harvesting applications.
Precursors for Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are critical components in technologies such as optical data storage, frequency conversion, and all-optical switching. Organic chromophores, particularly those with a "push-pull" electronic structure, are a promising class of NLO materials.
The design of effective second-order NLO chromophores revolves around creating molecules with a large first hyperpolarizability (β). This is typically achieved by connecting a strong electron-donating group (the "push") to a strong electron-accepting group (the "pull") through a π-conjugated bridge. The thiophene ring is an excellent component for the π-bridge due to its aromaticity and ability to efficiently mediate charge transfer.
The this compound moiety is an ideal "pull" component in such designs. The methylsulfonyl group acts as a powerful electron acceptor, while the aldehyde group can be readily transformed into a variety of other acceptor functionalities or used to extend the conjugated system. The combination of the thiophene ring and the sulfonyl group creates a highly polarized unit that can lead to significant NLO responses. Research has shown that chromophores with a high degree of charge transfer and a large change in dipole moment between the ground and excited states exhibit enhanced NLO properties. uci.edusci-hub.sersc.org
The aldehyde functionality of this compound is the key to its incorporation into NLO-active chromophores. The Knoevenagel condensation is a particularly powerful and widely used reaction for this purpose. nih.govvaia.com In this reaction, the aldehyde is reacted with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or indanedione) in the presence of a basic catalyst.
This reaction extends the π-conjugated system and introduces an even stronger acceptor group (e.g., a dicyanovinyl group) at the end of the molecule, creating a classic push-pull chromophore. By varying the electron donor and the active methylene compound, a wide range of NLO chromophores with different properties can be synthesized.
Table 2: Representative Knoevenagel Condensation for NLO Chromophore Synthesis
| Electron Donor | π-Bridge Precursor | Acceptor Precursor | Resulting Chromophore Structure | Potential NLO Properties |
| Dialkylamino-substituted benzene (B151609) | This compound | Malononitrile | A D-π-A chromophore with a dialkylaminophenyl donor, a thiophene-vinylene bridge, and a dicyanovinyl acceptor. | Expected to have a significant first hyperpolarizability (β) due to the strong push-pull character. |
| Ferrocene | This compound | 1,3-Indanedione | A chromophore incorporating an organometallic donor and a complex acceptor. | May exhibit interesting redox-switchable NLO properties. |
This table illustrates the general approach. The actual synthesis and characterization would be necessary to determine the specific NLO properties.
Building Blocks for Complex Heterocyclic Frameworks and Macrocycles
The reactivity of the aldehyde group in this compound also allows for its use in the construction of more complex molecular architectures, including various heterocyclic systems and macrocycles. Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science, and new synthetic routes to novel heterocyclic frameworks are always in high demand. researchgate.netmsu.edurroij.commaterials-science.infonih.govorganic-chemistry.org
The aldehyde can participate in a variety of cyclization reactions, acting as an electrophilic partner. For example, it can react with dinucleophiles to form new heterocyclic rings. Furthermore, the synthesis of thiophene-based macrocycles has gained significant attention for applications in host-guest chemistry, sensing, and as novel electronic materials. materials-science.inforsc.org The defined geometry and electronic properties of this compound make it an attractive building block for creating macrocyclic structures with specific shapes and functionalities. Synthetic strategies such as transition-metal-catalyzed cross-coupling reactions or multicomponent reactions could be employed to incorporate this thiophene derivative into larger cyclic frameworks.
Structure Reactivity Relationship Srr and Rational Molecular Design
Influence of the Methylsulfonyl Group on Thiophene (B33073) Ring and Aldehyde Reactivity
The methylsulfonyl (-SO₂CH₃) group at the 5-position exerts a profound electronic influence on the thiophene ring and the attached aldehyde. As a potent electron-withdrawing group (EWG) through both inductive (-I) and mesomeric (-M) effects, it significantly deactivates the aromatic thiophene ring towards electrophilic aromatic substitution reactions. nih.gov In contrast to thiophene itself, which is more reactive than benzene (B151609) in such substitutions, the electron density of the ring in 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is substantially reduced. pharmaguideline.com
This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation, which are typical for thiophene, considerably more challenging. Conversely, the strong electron-withdrawing nature of the sulfonyl group makes the thiophene ring susceptible to nucleophilic aromatic substitution (SₙAr), a reaction pathway not typically observed for unsubstituted thiophene.
The methylsulfonyl group also enhances the electrophilicity of the aldehyde's carbonyl carbon. By withdrawing electron density from the ring and, consequently, from the formyl group, it renders the aldehyde more reactive towards nucleophiles compared to 2-thiophenecarbaldehyde or 5-methyl-2-thiophenecarbaldehyde. nih.govymdb.ca This increased reactivity is advantageous for various condensation and addition reactions.
Table 1: Influence of Substituents on the Reactivity of the Thiophene Ring
| Substituent at C5 | Electronic Effect | Reactivity towards Electrophilic Substitution | Reactivity towards Nucleophilic Substitution |
|---|---|---|---|
| -H (Thiophene) | Neutral | High | Low |
| -CH₃ (Methyl) | Electron-Donating (+I) | Very High | Very Low |
| -SO₂CH₃ (Methylsulfonyl) | Electron-Withdrawing (-I, -M) | Low | High |
Impact of Aldehyde Functionality on Overall Molecular Behavior and Derivatization
The aldehyde group at the 2-position is a versatile functional handle for a wide array of chemical transformations, serving as a primary site for molecular derivatization. Its presence allows for the synthesis of a diverse range of derivatives through well-established aldehyde chemistry.
Key transformations involving the aldehyde functionality include:
Oxidation: The aldehyde can be readily oxidized to the corresponding 5-(methylsulfonyl)thiophene-2-carboxylic acid, a compound with its own unique chemical properties and potential applications. chemicalbook.comcymitquimica.com
Reduction: Reduction of the aldehyde yields the corresponding alcohol, 5-(methylsulfonyl)-2-thienylmethanol, providing another avenue for further functionalization.
Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles. For instance, Knoevenagel condensation with active methylene (B1212753) compounds or Wittig reactions with phosphorus ylides can be employed to extend the carbon chain and introduce new functional groups. researchgate.net
Reductive Amination: Reaction with amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines, a crucial transformation in medicinal chemistry.
Formation of Imines and Oximes: Condensation with primary amines or hydroxylamine (B1172632) affords the corresponding imines (Schiff bases) and oximes, which are valuable intermediates for synthesizing more complex heterocyclic systems. researchgate.net
The enhanced reactivity of the aldehyde, as influenced by the methylsulfonyl group, often allows these transformations to proceed under milder conditions and with higher yields.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | Substituted Alkene |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine |
| Imine Formation | R-NH₂ | Imine (Schiff Base) |
| Oxime Formation | NH₂OH·HCl | Oxime |
Rational Design Principles for Modulating Chemical Transformations and Selectivity
The dual functionality of this compound allows for the rational design of synthetic strategies to achieve specific chemical outcomes. By carefully choosing reagents and reaction conditions, chemists can selectively target either the aldehyde or the thiophene ring.
Selective Aldehyde Modification: Most standard aldehyde derivatizations can be performed while leaving the methylsulfonyl group and the thiophene ring intact. The electron-withdrawing nature of the sulfonyl group stabilizes the ring, preventing unwanted side reactions under many conditions used for aldehyde chemistry.
Modulating Ring Reactivity: The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when a strong nucleophile is used. This allows for the introduction of a variety of substituents at the 5-position, effectively replacing the sulfonyl group. This strategy provides a pathway to derivatives that are not accessible through direct electrophilic substitution on a thiophene precursor.
Sequential Functionalization: A powerful approach involves the sequential modification of the two functional groups. For example, the aldehyde can first be protected, followed by a nucleophilic substitution on the ring. Subsequent deprotection of the aldehyde would then yield a disubstituted thiophene that could be further elaborated at the formyl position. This stepwise approach, guided by the inherent reactivity of each group, enables the synthesis of complex, highly functionalized thiophene derivatives.
Computational Prediction of Reaction Outcomes and Chemical Transformations
Modern computational chemistry and machine learning offer powerful tools for predicting the reactivity and transformation outcomes of molecules like this compound. nih.gov These methods are becoming increasingly valuable in rational molecular design. princeton.edu
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and atomic charges. princeton.edu For this compound, these calculations can quantitatively predict the electrophilicity of the aldehyde carbon and the susceptibility of the ring positions to nucleophilic attack, thus guiding the choice of reagents and reaction conditions.
Machine Learning Models: By training algorithms on large datasets of chemical reactions, machine learning models can predict the likely products of a given set of reactants and conditions with high accuracy. nih.govarxiv.org For a novel substrate like this compound, these models can forecast the outcomes of various transformations, even for reactions not previously performed. princeton.eduarxiv.org This predictive capability accelerates the discovery of new synthetic routes and reduces the need for extensive empirical screening.
Reaction Pathway Analysis: Computational tools can also be used to model the transition states and reaction pathways of potential transformations. This allows for a deeper understanding of the reaction mechanism and can help explain observed selectivity or predict potential byproducts. arxiv.org For instance, the mechanism of a nucleophilic aromatic substitution on the thiophene ring could be elucidated, providing insights into the factors that favor this pathway over others.
By integrating these computational approaches, researchers can more efficiently design synthetic strategies and predict the chemical behavior of this compound, accelerating the development of new materials and molecules.
Future Research Directions and Unexplored Avenues for 5 Methylsulfonyl 2 Thiophenecarbaldehyde
Innovation in Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 5-(Methylsulfonyl)-2-thiophenecarbaldehyde, future research will likely prioritize the adoption of green chemistry principles to minimize waste and energy consumption.
One promising avenue is the use of water as a reaction medium. unito.it The palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been successfully performed in water, a solvent that is non-toxic, non-flammable, and readily available. unito.itnih.gov This approach could be adapted for the synthesis or functionalization of this compound, potentially reducing the reliance on volatile organic solvents.
Microwave-assisted organic synthesis (MAOS) represents another key area for sustainable innovation. nih.gov MAOS has been shown to significantly reduce reaction times for the synthesis of thiophene derivatives, in some cases from hours to minutes. nih.gov Exploring MAOS for the synthesis of this compound could lead to more energy-efficient and rapid production methods.
Solvent-free reaction conditions are also a significant goal in green chemistry. researchgate.net Research into multicomponent reactions under solvent-free conditions for the synthesis of thiophene derivatives has shown promising results, offering a pathway to reduce solvent waste. researchgate.net
A comparative table of potential green synthesis strategies is presented below:
| Synthesis Strategy | Potential Advantages for this compound |
| Water as a Solvent | Reduced use of volatile organic compounds (VOCs), non-toxic, non-flammable, cost-effective. nih.gov |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, increased reaction rates, and potentially higher yields. nih.gov |
| Solvent-Free Reactions | Minimization of solvent waste, simplified purification processes, and reduced environmental impact. researchgate.net |
| Metal-Free Catalysis | Avoidance of toxic and expensive heavy metal catalysts, leading to cleaner products and processes. researchgate.net |
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the thiophene ring, influenced by the electron-withdrawing sulfonyl group and the aldehyde functionality, opens the door to a wide array of chemical transformations. Future research will likely focus on discovering novel reaction pathways and developing more efficient catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been extensively used to create C-C bonds with thiophene derivatives. researchgate.netnih.gov These methods could be employed to synthesize novel derivatives of this compound with tailored electronic and photophysical properties. researchgate.net The development of novel palladium catalysts, including those supported on magnetic nanoparticles, could offer enhanced reactivity and easier catalyst recovery. researchgate.net
Furthermore, the exploration of metal-free catalytic systems is a rapidly growing field. researchgate.net For instance, transition metal-free methods for constructing the thiophene ring using elemental sulfur have been reported, offering a more sustainable alternative to traditional metal-catalyzed processes. researchgate.net
The development of novel catalysts for thiophene synthesis at lower temperatures is also a key research area. rsc.org New materials, such as chromium-substituted iron oxide hydroxide, have shown promise in catalyzing thiophene synthesis at significantly lower temperatures than conventional industrial catalysts. rsc.org
| Catalytic System | Potential Application for this compound |
| Palladium-Based Catalysts | Suzuki-Miyaura and other cross-coupling reactions for the synthesis of functionalized derivatives. researchgate.netnih.gov |
| Metal-Free Catalytic Systems | Sustainable synthesis of the thiophene core and its derivatives, avoiding heavy metal contamination. researchgate.net |
| Novel Low-Temperature Catalysts | Energy-efficient synthesis of the thiophene ring. rsc.org |
| Organocatalysis | Enantioselective functionalization of the thiophene core. researchgate.net |
Advanced Characterization Techniques for Dynamic Processes
A deeper understanding of the structural and electronic properties of this compound, as well as its behavior in dynamic processes, will be crucial for its application in advanced materials. Advanced characterization techniques can provide these critical insights.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques like COSY and HSQC, is invaluable for the unambiguous assignment of proton and carbon signals in complex substituted thiophenes. researchgate.net These techniques will be essential for characterizing novel derivatives of this compound and for studying their conformational dynamics.
Computational studies, particularly Density Functional Theory (DFT) calculations, can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of thiophene derivatives. researchgate.net DFT calculations could be used to predict the reactivity of this compound in various chemical reactions and to guide the design of new materials with specific electronic properties.
The study of dynamic processes, such as conformational changes or intermolecular interactions, can be probed using advanced NMR techniques like variable temperature NMR. This could be particularly relevant for understanding the behavior of this molecule in different environments or when incorporated into larger molecular assemblies.
| Characterization Technique | Information Gained for this compound |
| 2D-NMR Spectroscopy (COSY, HSQC) | Unambiguous structural elucidation and assignment of complex NMR spectra. researchgate.net |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. researchgate.net |
| Variable Temperature NMR | Study of dynamic processes, such as conformational changes and intermolecular interactions. |
| X-ray Crystallography | Precise determination of the three-dimensional molecular structure in the solid state. |
Expansion into Emerging Areas of Materials Chemistry and Chemical Technologies
The unique combination of a thiophene ring, a powerful electron-withdrawing sulfonyl group, and a reactive aldehyde group makes this compound a promising building block for a variety of advanced materials.
In the field of organic electronics , thiophene derivatives are widely used in the construction of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The strong electron-withdrawing nature of the methylsulfonyl group could be harnessed to create n-type organic semiconductor materials, which are essential for the development of efficient organic electronic devices.
In polymer chemistry , this compound could serve as a monomer for the synthesis of novel conjugated polymers. The aldehyde group provides a handle for various polymerization reactions, potentially leading to materials with interesting optical and electronic properties.
The reactivity of the aldehyde and the electronic nature of the sulfonyl-substituted thiophene ring also suggest potential applications in sensor technology . The molecule could be functionalized to act as a chemosensor for the detection of specific analytes, with the binding event leading to a measurable change in its optical or electronic properties.
Finally, the field of metal-organic frameworks (MOFs) offers another exciting avenue for exploration. Thiophene-functionalized ligands have been used to construct MOFs with catalytic activity. nih.govresearchgate.net The aldehyde functionality of this compound could be used to create novel MOF structures with potential applications in catalysis, gas storage, and separation.
| Emerging Area | Potential Role of this compound |
| Organic Electronics | Building block for n-type organic semiconductors for use in OFETs and OPVs. researchgate.net |
| Polymer Chemistry | Monomer for the synthesis of novel conjugated polymers with tailored properties. |
| Sensor Technology | Functionalizable core for the development of chemosensors. |
| Metal-Organic Frameworks (MOFs) | Ligand for the construction of functional MOFs for catalysis and other applications. nih.govresearchgate.net |
Q & A
Advanced Research Question
- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using the sulfonyl group as a hydrogen-bond acceptor. Software like AutoDock Vina assesses binding affinities .
- QSAR Analysis : Correlate substituent effects (e.g., methylsulfonyl vs. methoxy) with bioactivity data from analogous thiophene derivatives .
Limitation : Experimental validation (e.g., enzyme inhibition assays) is essential, as steric effects from the thiophene ring may deviate from in silico predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
